Indacaterol maleate
CAS No.: 753498-25-8
VCID: VC21334921
Molecular Formula: C28H32N2O7
Molecular Weight: 508.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Indacaterol maleate is a pharmaceutical compound used primarily in the treatment of chronic obstructive pulmonary disease (COPD) and, to a lesser extent, asthma. It functions as a beta-adrenergic agonist and a bronchodilator, providing relief by relaxing the airway muscles to improve breathing . The compound is a maleate salt of indacaterol, which is a novel, ultra-long-acting β(2)-adrenoceptor agonist developed by Novartis . Pharmacological ProfileIndacaterol maleate is administered via inhalation, typically once daily, due to its long duration of action. It is marketed under different brand names, such as Onbrez Breezhaler in Europe and Arcapta Neohaler in the United States . The compound's pharmacodynamics involve binding to β(2)-adrenergic receptors in the lungs, leading to bronchodilation and improved lung function . Clinical Use and EfficacyIndacaterol maleate is primarily used for managing COPD symptoms. It has shown favorable safety and efficacy profiles in clinical trials and real-world studies. For instance, a post-marketing surveillance study in Japan demonstrated its safety and effectiveness in patients with COPD without new safety concerns . Clinical Trials and StudiesBioavailability and PharmacokineticsFollowing inhalation, indacaterol is absorbed primarily through the lungs, with a significant portion also absorbed through the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) is approximately 15 minutes . The bioavailability of indacaterol from the maleate salt form is influenced by its formulation and delivery device. |
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CAS No. | 753498-25-8 |
Product Name | Indacaterol maleate |
Molecular Formula | C28H32N2O7 |
Molecular Weight | 508.6 g/mol |
IUPAC Name | but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
Standard InChI | InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/t22-;/m0./s1 |
Standard InChIKey | IREJFXIHXRZFER-FTBISJDPSA-N |
Isomeric SMILES | CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |
SMILES | CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |
Appearance | White Solid |
Melting Point | 195-202°C with decomposition 195 °C (decomposition) |
Physical Description | Solid |
Purity | > 95% |
Quantity | Milligrams-Grams |
Solubility | 7.98e-03 g/L |
Synonyms | 5-[(1R)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Maleic Acid; QAB 149 Maleic Acid; Onbrez; |
PubChem Compound | 66713197 |
Last Modified | Aug 15 2023 |
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